molecular formula C12H15ClN4O B13993667 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3603-50-7

2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride

Cat. No.: B13993667
CAS No.: 3603-50-7
M. Wt: 266.73 g/mol
InChI Key: ARDYBWBLBKPYLZ-UHFFFAOYSA-N
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Description

2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound that belongs to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion of the ring to an aromatic system.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol undergoes several types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol can yield the corresponding ketone or aldehyde.

Scientific Research Applications

2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the Trypanosoma brucei parasite . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific structure, which combines a pyrimidine ring with an amino group and a phenylethanol moiety. This unique combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

3603-50-7

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

2-[(2-aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride

InChI

InChI=1S/C12H14N4O.ClH/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9;/h1-7,10,17H,8H2,(H3,13,14,15,16);1H

InChI Key

ARDYBWBLBKPYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)N)O.Cl

Origin of Product

United States

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